

# NO-Feng-PDEtPPi chemical structure and properties

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## Compound of Interest

Compound Name: NO-Feng-PDEtPPi

Cat. No.: B15389656

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## An In-depth Technical Guide to NO-Feng-PDEtPPi

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**NO-Feng-PDEtPPi** is a chemical compound identified by the CAS number 1313215-46-1.<sup>[1][2][3]</sup> Despite its listing by several chemical suppliers, detailed scientific literature regarding its chemical structure, synthesis, and biological activity is not readily available in the public domain. This guide serves to consolidate the known information and provide a framework for future research and characterization of this molecule. The absence of comprehensive public data necessitates a cautious approach, and the information presented herein is based on the limited details from commercial suppliers.

### Chemical and Physical Properties

The fundamental chemical and physical properties of **NO-Feng-PDEtPPi** are summarized below. This information is consistently reported across multiple chemical supplier databases.

Property	Value	Source
CAS Number	1313215-46-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C35H52N4O4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	592.81 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	>98% (as offered by suppliers)	<a href="#">[1]</a>
Solubility	Not specified in available sources	

## Chemical Structure

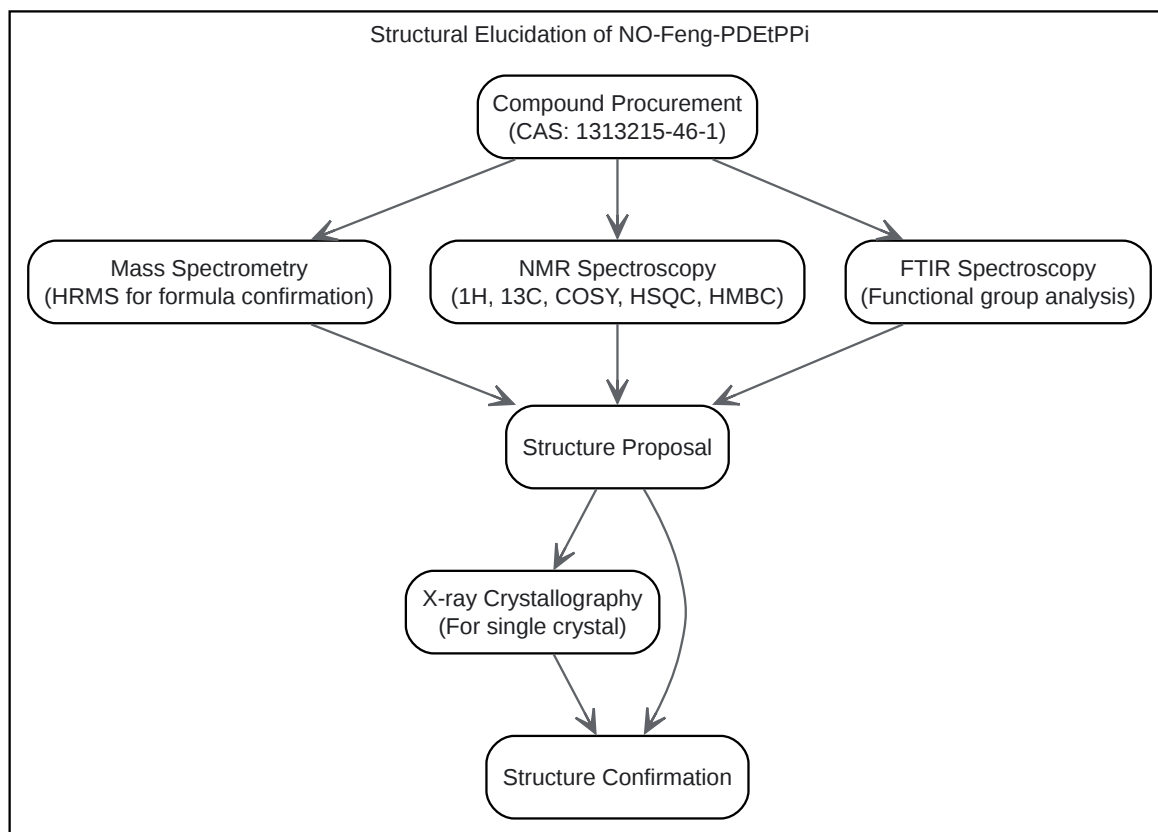
As of the date of this guide, a definitive, publicly available chemical structure for **NO-Feng-PDEtPPI** has not been identified in scientific literature or chemical databases beyond its molecular formula. The elucidation of its two-dimensional and three-dimensional structure is a critical next step for any research involving this compound.

## Hypothetical Experimental Workflows

Given the lack of published experimental data for **NO-Feng-PDEtPPI**, this section outlines generalized, hypothetical workflows that are standard in the characterization of a novel chemical entity.

## Structural Elucidation Workflow

The following diagram illustrates a typical workflow for determining the structure of a novel compound.



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A potential workflow for the structural elucidation of **NO-Feng-PDEtPPi**.

Methodology:

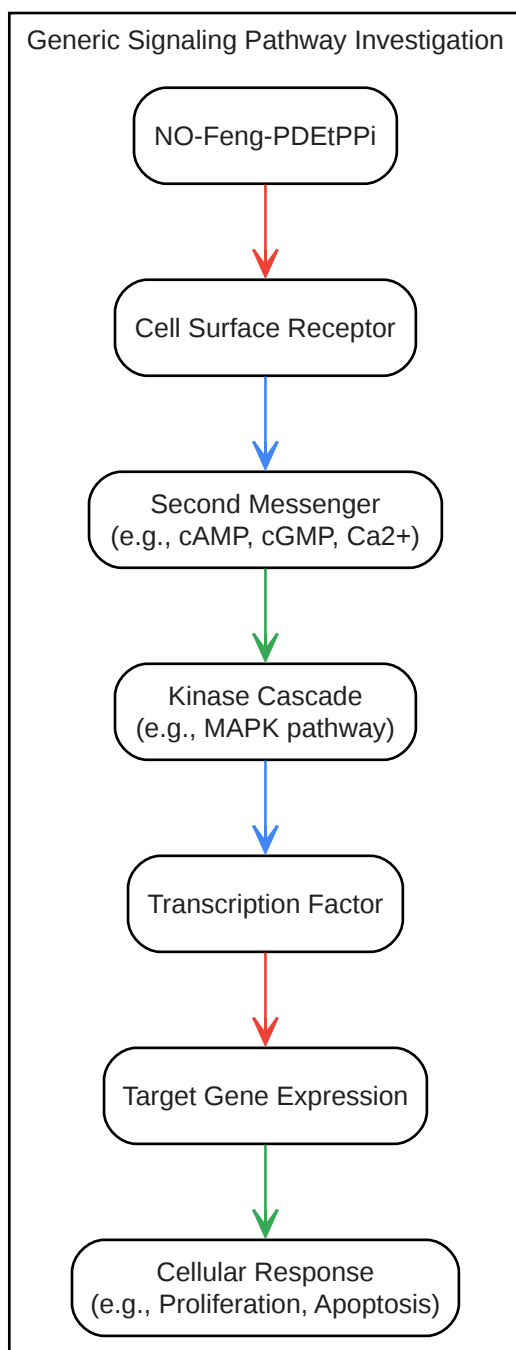
- **Compound Procurement:** Obtain a sample of **NO-Feng-PDEtPPi** from a reputable chemical supplier.
- **Mass Spectrometry:** Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight (C<sub>35</sub>H<sub>52</sub>N<sub>4</sub>O<sub>4</sub>).
- **NMR Spectroscopy:** Conduct a suite of Nuclear Magnetic Resonance (NMR) experiments, including <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, and HMBC, to determine the connectivity of atoms within the molecule.

- **FTIR Spectroscopy:** Use Fourier-transform infrared (FTIR) spectroscopy to identify characteristic functional groups.
- **Structure Proposal:** Based on the collective spectroscopic data, propose a putative chemical structure.
- **X-ray Crystallography:** If a suitable single crystal can be grown, perform X-ray crystallography to obtain an unambiguous three-dimensional structure.
- **Structure Confirmation:** The definitive structure is confirmed when the data from all analytical techniques are in agreement.

## Potential Biological Activity and Signaling Pathways

The name "**NO-Feng-PDEtPPi**" does not immediately suggest a specific biological target or activity without further context. The "NO" prefix might speculatively imply a relationship to nitric oxide, and "PDE" could hint at a phosphodiesterase, but this is purely conjectural.

Should initial screening reveal biological activity, a logical next step would be to investigate its impact on known signaling pathways. The diagram below represents a generic cell signaling cascade that could be modulated by a novel compound.



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A generalized schematic of a cell signaling pathway for investigation.

Experimental Approach:

- Initial Screening: Perform high-throughput screening against a panel of cell lines or purified enzymes to identify any biological activity.
- Target Identification: If activity is observed, utilize techniques such as affinity chromatography, proteomics, or genetic screens to identify the molecular target(s).
- Pathway Analysis: Once a target is identified, investigate the downstream effects on relevant signaling pathways using methods like Western blotting for protein phosphorylation, reporter gene assays for transcription factor activity, and quantitative PCR for gene expression changes.
- Phenotypic Assays: Correlate the observed molecular effects with cellular phenotypes, such as changes in cell viability, proliferation, or apoptosis.

## Conclusion and Future Directions

**NO-Feng-PDEtPPI** remains a poorly characterized molecule. The immediate and most critical need is the definitive elucidation of its chemical structure. Once the structure is known, a more informed investigation into its synthesis, chemical properties, and potential biological activities can be undertaken. The information provided in this guide, while limited, offers a starting point and a methodological framework for researchers interested in exploring this chemical entity. Further research is essential to understand the nature and potential applications of **NO-Feng-PDEtPPI**.

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## References

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